molecular formula C8H17ClO B13182248 1-Chloro-2-methyl-3-(2-methylpropoxy)propane

1-Chloro-2-methyl-3-(2-methylpropoxy)propane

Cat. No.: B13182248
M. Wt: 164.67 g/mol
InChI Key: KAWLZNXCVSJBOV-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(2-methylpropoxy)propane is a chlorinated ether derivative with the molecular formula C₈H₁₇ClO. Its structure comprises a propane backbone substituted with:

  • A chlorine atom at position 1,
  • A methyl group at position 2,
  • A 2-methylpropoxy (isobutoxy) group at position 2.

Its applications may include use as a solvent, intermediate in organic synthesis, or precursor for specialty chemicals.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-methyl-3-(2-methylpropoxy)propane

InChI

InChI=1S/C8H17ClO/c1-7(2)5-10-6-8(3)4-9/h7-8H,4-6H2,1-3H3

InChI Key

KAWLZNXCVSJBOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane can be synthesized through a multi-step process involving the chlorination of 2-methylpropane followed by etherification. The general synthetic route involves:

    Chlorination: 2-Methylpropane is chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chloro-2-methylpropane.

    Etherification: The chlorinated product is then reacted with 2-methylpropanol in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-Methyl-3-(2-methylpropoxy)propanol.

    Oxidation: 2-Methyl-3-(2-methylpropoxy)propanone.

    Reduction: 2-Methyl-3-(2-methylpropoxy)propane.

Scientific Research Applications

1-Chloro-2-methyl-3-(2-methylpropoxy)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-3-(2-methylpropoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ether group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-Chloro-2-methylpropane (CAS: 513-36-0)

  • Structure : Cl–CH(CH₃)–CH₃.
  • Synthesis: Produced from isobutanol and thionyl chloride (SOCl₂) catalyzed by pyridine, yielding >65% under optimized conditions (70°C, 4 hours) .
  • Reactivity : Primary chloride with moderate nucleophilic substitution reactivity.
  • Applications : Intermediate in pharmaceuticals and agrochemicals.

1-Chloro-2-methyl-2-propanol (CAS: 558-42-9)

  • Structure : Cl–C(CH₃)₂–CH₂OH.
  • Properties : Hazardous liquid (boiling point ~125°C); requires strict handling (skin/eye protection) due to toxicity .
  • Reactivity : Hydroxyl group enables esterification or oxidation reactions.
  • Applications : Laboratory reagent or chemical intermediate.

3-Chloro-2-methylpropene (Methallyl Chloride, CAS: 563-47-3)

  • Structure : CH₂=C(CH₃)–CH₂Cl.
  • Reactivity : Allylic chloride with high reactivity in polymerization and addition reactions .
  • Applications: Monomer for resins, rubbers, and pharmaceuticals.

1-Chloro-2,2-dimethylpropane (Neopentyl Chloride, CAS: 753-89-9)

  • Structure : Cl–CH₂–C(CH₃)₃.
  • Reactivity : Tertiary chloride with steric hindrance, leading to low SN2 reactivity but stability under harsh conditions .
  • Applications : Specialty solvent and precursor for neopentyl derivatives.

1-(1,1-Dimethylethoxy)-2-methylpropane (Isobutyl tert-Butyl Ether, CAS: 33021-02-2)

  • Structure : (CH₃)₃CO–CH₂CH(CH₃)₂.
  • Properties : Ether with high stability; used as a solvent or fuel additive .
  • Comparison : Lacks chlorine but shares the isobutyl moiety, highlighting the target compound’s dual functionality (Cl + ether).

Comparative Data Table

Compound Name Structure Reactivity Profile Key Applications Synthesis Yield (if available)
1-Chloro-2-methyl-3-(2-methylpropoxy)propane Cl–CH(CH₃)–CH₂–O–CH₂CH(CH₃)₂ Moderate (primary Cl + ether stability) Solvent, organic intermediate N/A
1-Chloro-2-methylpropane Cl–CH(CH₃)–CH₃ Moderate (primary Cl) Pharmaceutical intermediate >65%
1-Chloro-2-methyl-2-propanol Cl–C(CH₃)₂–CH₂OH High (OH for derivatization) Laboratory reagent N/A
3-Chloro-2-methylpropene CH₂=C(CH₃)–CH₂Cl High (allylic Cl) Polymer production N/A
Neopentyl Chloride Cl–CH₂–C(CH₃)₃ Low (tertiary Cl) Stable solvent N/A

Key Findings

Reactivity Trends :

  • Allylic chlorides (e.g., methallyl chloride) exhibit higher reactivity than primary or tertiary chlorides due to resonance stabilization of intermediates .
  • The target compound’s ether group reduces electrophilicity compared to 1-chloro-2-methylpropane, favoring stability over reactivity .

Synthetic Challenges :

  • Introducing the isobutoxy group requires careful control to avoid side reactions (e.g., elimination), as seen in etherification protocols .

Safety Considerations: Chlorinated compounds like 1-chloro-2-methyl-2-propanol necessitate stringent safety measures (e.g., ventilation, PPE) due to toxicity risks .

Biological Activity

1-Chloro-2-methyl-3-(2-methylpropoxy)propane is a chlorinated organic compound that has been investigated for its biological activity, particularly in toxicological studies and mutagenicity assessments. This article reviews its biological effects, including toxicity, mutagenicity, and potential mechanisms of action based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₅ClO
  • Molecular Weight : 150.65 g/mol

Animal Studies

  • Chronic Toxicity in Mice and Rats :
    • In a long-term study, B6C3F1 mice and Fischer 344/N rats were administered varying doses of 1-chloro-2-methylpropene (a related compound) to assess survival and pathological effects. The results indicated a significant reduction in survival rates among treated groups compared to controls, with notable incidences of neoplasms in the forestomach and preputial gland in male mice .
    • Histopathological evaluations revealed dose-dependent increases in forestomach neoplasms, suggesting a carcinogenic potential associated with prolonged exposure to chlorinated hydrocarbons .
  • Acute Toxicity :
    • In acute toxicity studies, rats exhibited necrosis of the small intestine crypts at doses of 250 mg/kg body weight (bw) and higher. Similar effects were observed in lymphoid tissues leading to atrophy of the thymus and spleen at lower doses .

Mutagenicity Assessments

  • Bacterial Mutagenicity :
    • 1-Chloro-2-methylpropene was found to be mutagenic in Salmonella typhimurium strain TA100 when metabolic activation was present. This suggests that the compound can induce mutations through metabolic conversion .
  • Drosophila Studies :
    • In studies involving Drosophila melanogaster, the compound induced significant increases in sex-linked recessive lethal mutations and reciprocal translocations in germ cells when adult males were exposed to high concentrations .
  • Mammalian Cell Studies :
    • The compound also induced gene mutations at the thymidine kinase locus in L5178Y mouse lymphoma cells without requiring metabolic activation, indicating direct mutagenic properties .

The biological activity of this compound appears to involve several mechanisms:

  • Electrophilic Reactivity : The chlorinated structure allows for electrophilic interactions with cellular nucleophiles such as glutathione, potentially leading to cellular damage and mutation.
  • Oxidative Stress : Metabolism of the compound may generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular injury.

Case Study 1: Long-term Exposure Effects

A study conducted by the National Toxicology Program observed that chronic exposure to related chlorinated compounds resulted in significant health impacts on laboratory animals, including increased tumor incidences and organ-specific toxicities. This study highlights the importance of understanding the long-term implications of exposure to chlorinated hydrocarbons like this compound.

Case Study 2: Mutagenicity Testing

In a controlled laboratory setting, researchers tested various concentrations of 1-chloro-2-methylpropene for mutagenic effects using bacterial assays. Results indicated a clear dose-response relationship, reinforcing the need for careful handling and risk assessment when working with this class of chemicals.

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